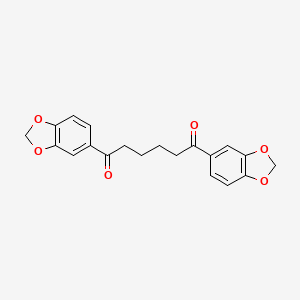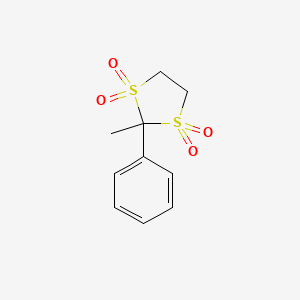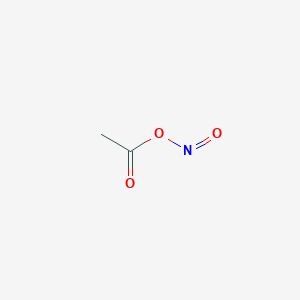
CID 78062215
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Acetyl-N2-formyl-5-methoxykynuramine is a metabolite of melatonin, a hormone primarily released by the pineal gland that regulates sleep-wake cycles. This compound is known for its potent antioxidant properties and plays a significant role in protecting cells from oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Acetyl-N2-formyl-5-methoxykynuramine typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxytryptamine.
Acetylation: The 5-methoxytryptamine undergoes acetylation to form N1-acetyl-5-methoxytryptamine.
Formylation: The N1-acetyl-5-methoxytryptamine is then formylated to produce N1-Acetyl-N2-formyl-5-methoxykynuramine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N1-Acetyl-N2-formyl-5-methoxykynuramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized metabolites, while reduction could produce reduced forms of the compound.
Scientific Research Applications
N1-Acetyl-N2-formyl-5-methoxykynuramine has several scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a protective agent against oxidative stress.
Biology: It is investigated for its role in cellular protection and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory treatments.
Industry: Its antioxidant properties make it a candidate for use in preserving food and cosmetic products.
Mechanism of Action
The mechanism by which N1-Acetyl-N2-formyl-5-methoxykynuramine exerts its effects involves its interaction with free radicals. It neutralizes free radicals, thereby preventing oxidative damage to cells. The molecular targets include various reactive oxygen species, and the pathways involved are those related to oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
Melatonin: The parent compound from which N1-Acetyl-N2-formyl-5-methoxykynuramine is derived.
N1-Acetyl-5-methoxytryptamine: An intermediate in the synthesis of N1-Acetyl-N2-formyl-5-methoxykynuramine.
5-Methoxytryptamine: The starting material for the synthesis.
Uniqueness
N1-Acetyl-N2-formyl-5-methoxykynuramine is unique due to its dual functional groups (acetyl and formyl) and its potent antioxidant properties. Unlike melatonin, it has enhanced stability and a longer half-life, making it more effective in certain applications.
Properties
Molecular Formula |
Cr3Ge |
|---|---|
Molecular Weight |
228.62 g/mol |
InChI |
InChI=1S/3Cr.Ge |
InChI Key |
FCQMPBZSNQEMRC-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Cr].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
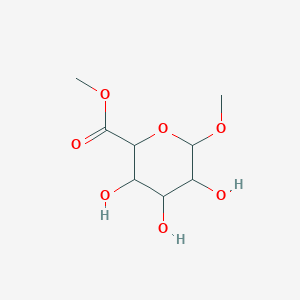
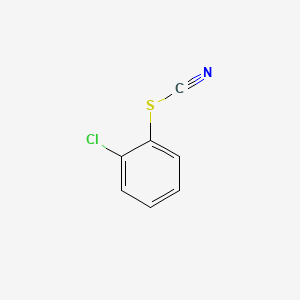
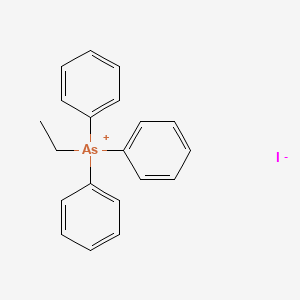
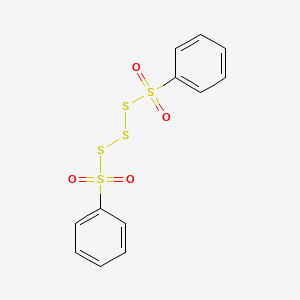
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)

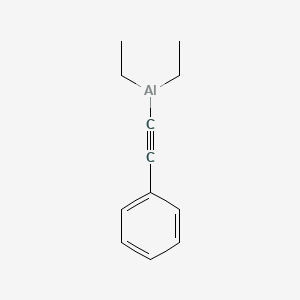
![2-(3,4-Dimethoxyphenyl)benzo[e][1,3]benzoxazole](/img/structure/B14737613.png)
